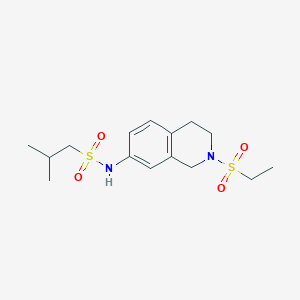

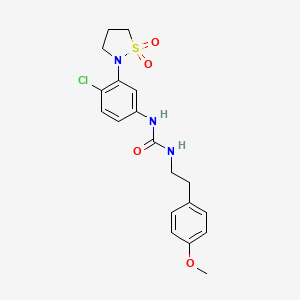

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

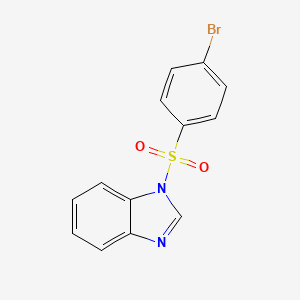

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a compound related to a class of highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds are of interest due to their potential to cross the blood-brain barrier and their interactions with the active site of PNMT, which could have implications for the treatment of disorders related to catecholamine regulation.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline sulfonamides involves the condensation of N-sulfonylphenethylamines with aldehydes, including formaldehyde, under mild acidic conditions. This process yields N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent efficiency. For instance, the condensation of sulfonamide with formaldehyde can lead to a mixture of cyclization products, while reactions with aliphatic or aromatic aldehydes produce corresponding N-tosyl-tetrahydroisoquinolines .

Molecular Structure Analysis

Molecular modeling studies have suggested that the sulfonamide group in tetrahydroisoquinolines can form hydrogen bonds within the active site of PNMT. Specifically, the sulfonamide -NH- was initially thought to form a hydrogen bond with Lys57, but further studies, including crystal structure analysis, indicated that the sulfonamide oxygens are the ones forming favorable interactions with the enzyme .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their inhibitory potency and affinity for the alpha2-adrenoceptor. A comparison between sulfones and their isosteric sulfonamides showed that while sulfones are more lipophilic, they are generally less potent than their sulfonamide counterparts. For example, sulfone 24 was found to be selective for PNMT but less potent than the corresponding sulfonamide 16 .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structure, particularly the presence of the sulfonamide group. The sulfonamide group's ability to interact with the active site of PNMT is crucial for the compound's inhibitory potency. The lipophilicity of these compounds is also an important factor, as it affects their ability to cross biological barriers like the blood-brain barrier .

Scientific Research Applications

Antioxidant Capacity and Analytical Methods

Sulfonamide compounds are explored for their antioxidant properties and analytical applications. For instance, the ABTS/PP decolorization assay elucidates antioxidant capacity reaction pathways, showcasing how certain antioxidants can form coupling adducts with radical cations, contributing to total antioxidant capacity. Such assays are crucial for tracking changes in antioxidant systems during storage and processing, despite potential biases in comparing antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).

Sulfonamide Inhibitors in Drug Discovery

Sulfonamide inhibitors have significant implications in drug discovery, evidenced by their roles as antibacterial, antiviral, anticancer agents, and more. These compounds, including sulfonamide-based antibiotics and drugs targeting various biological pathways (e.g., tyrosine kinase inhibitors), demonstrate the versatility and importance of sulfonamides in developing therapeutic agents for a wide range of conditions (Gulcin & Taslimi, 2018).

Environmental Implications and Degradation

The environmental presence of sulfonamides, due to agricultural activities, impacts microbial populations and potentially human health. Studies focus on the environmental degradation pathways of sulfonamides and their transformation into less toxic compounds, highlighting the need for understanding and mitigating the environmental impact of these pharmaceutical compounds (Baran et al., 2011).

Tetrahydroisoquinolines and Therapeutic Applications

Tetrahydroisoquinoline compounds, including N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide, are explored for their therapeutic applications. Their roles as anticancer antibiotics and in preventing neurotoxicity highlight the potential of these compounds in addressing diverse medical challenges, further underscoring the importance of structural diversity in drug discovery (Singh & Shah, 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-8-7-13-5-6-15(9-14(13)10-17)16-22(18,19)11-12(2)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUBNEITSNSXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)

![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)